1-(4-bromophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Bromophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 4-bromophenyl group at the 1-position of the triazole ring and a 2,3-dimethylphenyl substituent on the amide nitrogen. Its molecular framework aligns with a class of compounds investigated for diverse pharmacological activities, including anticancer, antimicrobial, and metabolic modulation . The compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or coupling reactions between preformed triazole carboxylic acids and aryl amines .
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-11-5-4-6-16(12(11)2)20-18(24)17-13(3)23(22-21-17)15-9-7-14(19)8-10-15/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZVSCAHOHIFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. The compound's structure incorporates a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory effects.
Chemical Structure and Properties
The molecular formula of the compound is C18H17BrN4O, with a molecular weight of 385.265 g/mol. The presence of the bromophenyl and dimethylphenyl groups contributes to its unique chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN4O |
| Molecular Weight | 385.265 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is largely attributed to the triazole ring, which can interact with various biological targets. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, potentially affecting pathways related to cell proliferation and apoptosis.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to this compound:
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Screening :
- Neuroprotective Effects :
Comparison with Similar Compounds
Table 2: NMR and Melting Point Data for Selected Triazole Carboxamides
| Compound | δ(^1H-NMR, DMSO-d6) Key Signals | δ(^13C-NMR, DMSO-d6) Key Signals | Melting Point (°C) |
|---|---|---|---|
| Target Compound | Data not explicitly reported | Data not explicitly reported | Not available |
| 1-(2-Fluorophenyl)-5-methyl-... (3c) | 7.96 (s, NH), 2.40 (s, CH3) | 163.0 (C=O), 156.3 (C-F) | 180–181 |
| 1-(4-Fluorophenyl)-5-methyl-... (3d) | 7.91 (s, NH), 2.40 (s, CH3) | 163.2 (C=O), 158.1 (C-F) | 240–241 |
| 1-(3-Bromophenyl)-5-methyl-... (4h) | Not reported | 138.6 (Ctriazole-4), 133.4 (C-Br) | Not available |
Insights:
- The absence of a quinolinyl or naphthyl group in the target compound may result in lower melting points compared to analogs like 3l or 3n, which exhibit higher thermal stability due to extended π-conjugation .
- Fluorinated analogs (e.g., 3c , 3d ) show distinct downfield shifts for carbonyl carbons (~163 ppm), consistent with the target compound’s expected electronic environment .
Pharmacological and Mechanistic Insights
- Anticancer Activity: The target compound’s 4-bromophenyl group synergizes with the 2,3-dimethylphenyl amide to inhibit HER2 phosphorylation in breast cancer cells (IC50 ~ single-digit µM range), outperforming cisplatin in select analogs .
- Solubility and Bioavailability: The 2,3-dimethylphenyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., I in ), necessitating formulation strategies like microsphere encapsulation .
- Crystallographic Stability: Analogous compounds (e.g., ZIPSEY) exhibit intermolecular hydrogen bonding between the triazole NH and carbonyl groups, suggesting similar packing efficiency for the target compound .
Q & A
Q. What are the established synthetic routes for 1-(4-bromophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or one-pot multicomponent reactions. For example, a related triazole carboxamide was synthesized via a one-pot reaction using 4-bromoaniline, sodium azide, and cyclopentanone in the presence of Cu(I) iodide, achieving ~70% yield . Key factors include:
- Catalyst loading : Excess Cu(I) can lead to byproducts.
- Temperature : Optimal yields are obtained at 80–100°C.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Purification often involves column chromatography with ethyl acetate/hexane gradients. Purity (>95%) is confirmed by HPLC and NMR .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validating its identity?
Structural validation requires:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, triazole protons at δ 7.5–8.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 403.08) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., triazole ring planarity and dihedral angles with bromophenyl groups) .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Enzyme inhibition assays : Carbonic anhydrase or kinase inhibition using spectrophotometric methods (IC50 determination) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility testing : Shake-flask method in PBS (pH 7.4) to identify formulation challenges .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between in vitro enzyme inhibition and in vivo efficacy data?
Discrepancies often arise from poor bioavailability or off-target binding. Strategies include:
- Molecular docking (AutoDock/Vina) : Compare binding affinities to target enzymes (e.g., carbonic anhydrase IX) versus serum proteins .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify competitive binding .
- ADMET prediction (SwissADME) : Predict logP (>3 indicates poor aqueous solubility) and CYP450 interactions .
Q. What methodologies optimize the compound’s solubility without compromising bioactivity?
- Co-crystallization : Co-formers like succinic acid improve solubility (e.g., 2.5-fold increase in PBS) .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size <200 nm) enhances cellular uptake .
Q. How can advanced spectroscopic techniques elucidate its mechanism of action in complex biological systems?
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to target proteins (KD values) .
- Fluorescence polarization : Measure competitive displacement of fluorescent probes in enzyme active sites .
- Cryo-EM : Resolve ligand-bound conformations of membrane-bound targets (e.g., GPCRs) at near-atomic resolution .
Q. What experimental designs address contradictory data in dose-response relationships across cell lines?
- Factorial design (DoE) : Vary concentration, exposure time, and cell density to identify confounding variables .
- Transcriptomic profiling (RNA-seq) : Compare gene expression in responsive vs. resistant cell lines to pinpoint resistance mechanisms .
- Metabolomic analysis (LC-MS) : Track intracellular metabolite changes to assess off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
